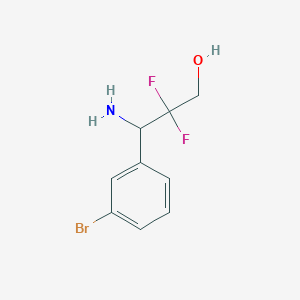

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL

Description

Properties

Molecular Formula |

C9H10BrF2NO |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

3-amino-3-(3-bromophenyl)-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C9H10BrF2NO/c10-7-3-1-2-6(4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2 |

InChI Key |

BRAUISVZFYACAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(CO)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromobenzaldehyde with malonic acid to form an intermediate compound, which is then subjected to further reactions to introduce the amino and difluoropropanol groups . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The difluoropropanol moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Key Observations :

- Chalcone Derivatives (): These compounds share the 3-bromophenyl group but lack the amino and difluoro substituents. Their enone systems contribute to cytotoxic activity against MCF-7 cells, with IC₅₀ values ranging from 22.41 to 422.22 µg/mL. Compound (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on showed the highest potency (IC₅₀ = 22.41 µg/mL), suggesting bulky aryl groups enhance activity .

- Propanol Derivatives (): 3-(2-Bromophenyl)propan-1-ol lacks amino and fluorine groups, but its high synthesis yield (95%) highlights efficient methodologies for brominated alcohols. The stereospecific amino derivative () demonstrates the role of chirality in drug design.

Physicochemical Properties

- Halogen Effects : Bromine’s electronegativity and hydrophobic volume enhance membrane permeability and target binding. Fluorine atoms in the target compound may improve metabolic stability .

Biological Activity

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL, with the CAS number 1337467-48-7, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 266.08 g/mol. The compound features a difluoropropanol structure that may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrF₂NO |

| Molecular Weight | 266.08 g/mol |

| CAS Number | 1337467-48-7 |

| Purity | Min. 95% |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antitumor Activity : Some studies suggest that brominated phenyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be attributed to the compound's ability to affect signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The presence of bromine in the chemical structure is often associated with enhanced antimicrobial activity. Preliminary investigations have shown that such compounds can exhibit activity against a range of bacteria and fungi.

- Neuroprotective Effects : There is emerging evidence that certain amino alcohols can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of brominated phenyl derivatives, including compounds structurally related to this compound. Results indicated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Screening

In a comparative study on antimicrobial agents, this compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, fluorination, and amination. For bromophenyl derivatives, Friedel-Crafts alkylation or Suzuki coupling may introduce the aryl group. Fluorination can be achieved using agents like DAST (diethylaminosulfur trifluoride) under inert conditions. Reductive amination (e.g., NaBH/AcOH) is often employed for amino group introduction. Yield optimization requires precise stoichiometry, temperature control (e.g., −78°C for fluorination), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and fluorination efficacy. NMR identifies carbon environments.

- FT-IR : Validates functional groups (e.g., OH stretch at ~3200–3500 cm, NH bends at ~1600 cm).

- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]) and isotopic patterns (e.g., bromine’s 1:1 / signature).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the difluoro configuration .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and hyperpolarizability (β). Studies on analogous bromophenyl compounds reveal strong NLO responses due to electron-withdrawing Br and F groups enhancing charge transfer . For example, β values exceeding 10×10 esu suggest utility in photonic materials.

Q. What are the key challenges in analyzing reaction intermediates during the synthesis of this compound?

- Methodological Answer :

- Intermediate Instability : Fluorinated intermediates (e.g., difluoropropanone derivatives) may hydrolyze under ambient moisture. Use anhydrous solvents and Schlenk-line techniques.

- Byproduct Formation : Competing pathways (e.g., over-fluorination) require monitoring via TLC or inline IR spectroscopy.

- Stereochemical Control : Chiral centers (e.g., amino configuration) demand asymmetric catalysis (e.g., chiral ligands in amination steps) or enantiomeric resolution via HPLC .

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromophenyl group acts as a directing moiety in metal-catalyzed reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination). Bromine’s electronegativity stabilizes transition states, enhancing regioselectivity. Comparative studies show aryl bromides exhibit faster oxidative addition than chlorides in Suzuki-Miyaura couplings, enabling modular derivatization for drug discovery .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.